2-Chloro-3-(2-chloroethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

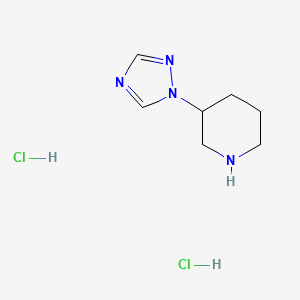

2-Chloro-3-(2-chloroethyl)pyridine is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Reactions and Structure Analysis

- The compound, specifically trans-bis[2-(2-chloroethyl)pyridine]palladium chloride, has been analyzed for its structure and reactivity. Notably, it engages in elimination and displacement reactions when interacting with quinuclidine, forming vinylpyridine and chloroethylpyridine. This study highlights significant activation of the beta-elimination reaction within the palladium complex compared to the free form of 2-(2-chloroethyl)pyridine, suggesting a potential mechanism for these reactions (Alunni et al., 2005).

Pyridine Derivatives Analysis

- Research on pyridine and its derivatives has revealed insights into the degradation mechanism of pyridine in drinking water, emphasizing the significant role of strong oxidizing agents like ozone and hydroxyl radicals produced by a dielectric barrier discharge system (Li et al., 2017).

- A comprehensive study on the kinetics of oxidation of various pyridine derivatives by sulphate radicals provides a thorough understanding of the oxidation process and the formation of intermediates in the reaction (Dell’Arciprete et al., 2007).

Catalytic and Inhibitor Applications

- A novel hydrazone-pyridine compound was characterized, revealing its potential as an inhibitor for the main protease of SARS-CoV2. This underscores the compound's significance in the realm of medical research, especially in the context of the COVID-19 pandemic (Topal et al., 2021).

- The synthesis and analysis of a pyridine-2,6-dicarboxamide derivative showcased its antimicrobial activities and its catalytic efficiency in hydrogenation reactions. This dual functionality demonstrates the compound's versatility in both pharmaceutical and chemical industries (Özdemir et al., 2012).

Environmental and Health Implications

- An investigation into the bioassay of 2-(Chloromethyl)Pyridine Hydrochloride, a compound structurally similar to 2-Chloro-3-(2-chloroethyl)pyridine, highlighted its non-carcinogenic nature, suggesting its relative safety from a carcinogenic standpoint (National Toxicology Program, 1979).

作用機序

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action.

Mode of Action

In the context of the sm cross-coupling reaction, the compound may participate in the formation of carbon–carbon bonds . This process involves the oxidative addition of electrophilic organic groups to a palladium catalyst, followed by transmetalation with nucleophilic organic groups transferred from boron .

Biochemical Pathways

Given its role in the sm cross-coupling reaction, it can be inferred that the compound plays a part in the synthesis of complex organic molecules . This could potentially affect various biochemical pathways depending on the specific molecules synthesized.

Result of Action

As an alkylating agent , it can be inferred that the compound has the potential to modify the chemical structure of other molecules, such as DNA, which could have significant cellular effects.

Action Environment

It’s known that the compound is sensitive to light and heat during its synthesis , suggesting that these environmental factors could potentially influence its action.

将来の方向性

生化学分析

Biochemical Properties

2-Chloro-3-(2-chloroethyl)pyridine can participate in biochemical reactions involving nucleophiles . It reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The nature of these interactions involves the displacement of the chloride group .

Molecular Mechanism

The molecular mechanism of this compound primarily involves nucleophilic substitution reactions . In these reactions, a nucleophile displaces the chloride group, leading to the formation of new pyridine derivatives .

特性

IUPAC Name |

2-chloro-3-(2-chloroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPWHDFVYWVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)